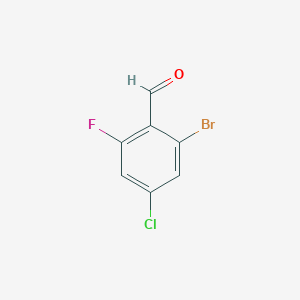
2-Bromo-4-chloro-6-fluorobenzaldehyde
Vue d'ensemble
Description
2-Bromo-4-chloro-6-fluorobenzaldehyde belongs to a class of benzaldehydes and is used in the synthesis of a variety of organic molecules . It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science compounds .
Synthesis Analysis
2-Bromo-4-chloro-6-fluorobenzaldehyde is synthesized from 2-Bromo-4-chlorobenzaldehyde and 5-CHLORO-2,3-DIBROMO-1-FLUOROBENZENE . It is also used in the synthesis of dyes, fragrances, and flavorings and has been used in the synthesis of compounds for the treatment of cancer, diabetes, and other diseases .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-chloro-6-fluorobenzaldehyde is C7H4BrFO . Theoretical and experimental spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .Chemical Reactions Analysis
2-Bromo-4-chloro-6-fluorobenzaldehyde is a synthetic intermediate in the production of dicloxacillin and flucloxacillin . It is also used in the production of pesticides .Applications De Recherche Scientifique
Spectroscopic Studies
2-Bromo-4-chloro-6-fluorobenzaldehyde has been used in spectroscopic studies . Experimental and theoretical spectral investigation and conformational analysis of this compound were performed by IR spectroscopy and density functional theory (DFT) . This research helps in understanding the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents .
Pharmaceutical Chemistry
Benzaldehyde derivatives, such as 2-Bromo-4-chloro-6-fluorobenzaldehyde, are commonly employed in the field of pharmaceutical chemistry . Substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .
Production of Flavoring Agents
This compound is used in the chemical industry in the production of flavoring agents . The unique structure of the compound can contribute to the creation of a variety of flavors.
Production of Agrochemicals
2-Bromo-4-chloro-6-fluorobenzaldehyde is used in the production of agrochemicals . Its unique properties make it a valuable raw material in this field.
Production of Cosmetics
This compound is also used in the production of cosmetics . Its unique properties can contribute to the formulation of various cosmetic products.
Production of Textiles
In the textile industry , 2-Bromo-4-chloro-6-fluorobenzaldehyde is used in the production of dyes . Its unique chemical structure can contribute to the creation of a variety of colors.
Metal Coordination Chemistry
2-Bromo-4-chloro-6-fluorobenzaldehyde is used as ligands in metal coordination chemistry . The compound can form complexes with various metals, contributing to the field of coordination chemistry.
Antimicrobial Properties
Substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties . This makes 2-Bromo-4-chloro-6-fluorobenzaldehyde a valuable compound in the development of new antimicrobial agents.
Mécanisme D'action
Target of Action
2-Bromo-4-chloro-6-fluorobenzaldehyde is a derivative of benzaldehyde, which is often used as a building block in the synthesis of various organic compounds
Mode of Action
Benzaldehyde derivatives are known to undergo various chemical reactions, including condensation with secondary amines to form schiff base compounds . These compounds have been reported to possess antimicrobial properties .
Pharmacokinetics
It has been reported that the compound has a high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Action Environment
The action of 2-Bromo-4-chloro-6-fluorobenzaldehyde can be influenced by various environmental factors. For instance, it is light-sensitive and should be stored under inert gas at 2–8 °C . Its solubility in different solvents can also affect its bioavailability and stability .
Safety and Hazards
Orientations Futures
2-Bromo-4-chloro-6-fluorobenzaldehyde is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science compounds . It is also used in the synthesis of dyes, fragrances, and flavorings . Therefore, it has potential applications in the fields of medicine, agriculture, and materials science.
Relevant Papers There are several papers related to 2-Bromo-4-chloro-6-fluorobenzaldehyde. For example, a theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde was performed by IR spectroscopy and density functional theory (DFT) . Another paper discusses the use of 2-Bromo-4-chloro-6-fluorobenzaldehyde in the synthesis of compounds for the treatment of cancer, diabetes, and other diseases .
Propriétés
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHISGFZIXPJJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743948 | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-fluorobenzaldehyde | |
CAS RN |
1135531-73-5 | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135531-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-bromo-4-chloro-6-fluorobenzaldehyde in the synthesis of 4-bromo-6-chloro-1H-indazole?
A1: 2-Bromo-4-chloro-6-fluorobenzaldehyde serves as a crucial precursor in the synthesis of 4-bromo-6-chloro-1H-indazole []. The reaction involves a condensation with hydrazine hydrate, ultimately leading to the formation of the final indazole ring system. The aldehyde functionality in 2-bromo-4-chloro-6-fluorobenzaldehyde reacts with the hydrazine to form a hydrazone intermediate, which then undergoes cyclization and aromatization to yield the desired 4-bromo-6-chloro-1H-indazole.
Q2: What is the reported yield of 2-bromo-4-chloro-6-fluorobenzaldehyde in the synthesis described in the paper?
A2: The synthesis of 2-bromo-4-chloro-6-fluorobenzaldehyde from its precursor, 2-bromo-4-chloro-6-fluoroaniline, is reported to proceed with a yield of 45% []. This highlights that while the compound is successfully synthesized, there is room for optimization in terms of reaction conditions to potentially enhance the yield further.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


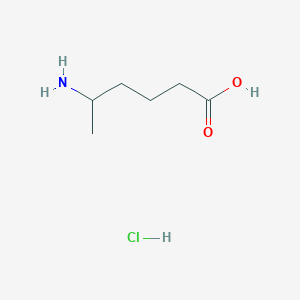
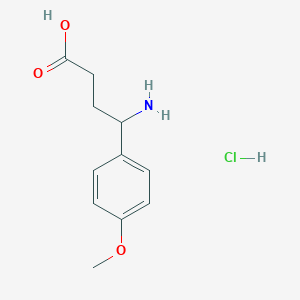

![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)

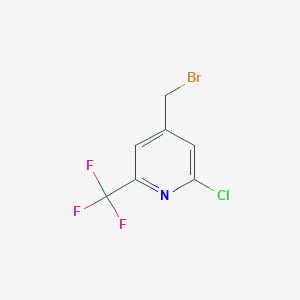


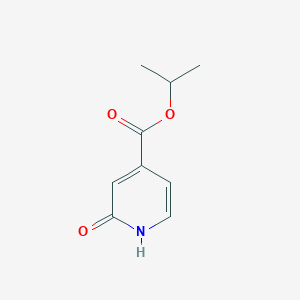



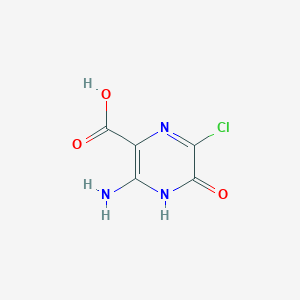
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)